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molecular formula C7H13N3S B8672415 N1-(4,5-Dimethyl-thiazol-2-yl)-ethane-1,2-diamine

N1-(4,5-Dimethyl-thiazol-2-yl)-ethane-1,2-diamine

Cat. No. B8672415
M. Wt: 171.27 g/mol
InChI Key: GPAVVBBIMLROIO-UHFFFAOYSA-N
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Patent
US07803819B2

Procedure details

A solution of [2-(4,5-dimethyl-thiazol-2-ylamino)-ethyl]-carbamic acid tert-butyl ester (2.71 g) in methylene chloride (50 ml) was treated with TFA (5 ml) overnight at RT and 1 hour at 60° C. The solvent was evaporated. Ethyl acetate and 1N HCl were added. The separated aqueous layer was extracted under basic conditions with ethyl acetate. The obtained organic layer washed with brine, dried (MgSO4) and evaporated yielding 0.42 g of a light yellow oil.
Name
[2-(4,5-dimethyl-thiazol-2-ylamino)-ethyl]-carbamic acid tert-butyl ester
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][NH:10][C:11]1[S:12][C:13]([CH3:17])=[C:14]([CH3:16])[N:15]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:16][C:14]1[N:15]=[C:11]([NH:10][CH2:9][CH2:8][NH2:7])[S:12][C:13]=1[CH3:17]

Inputs

Step One
Name
[2-(4,5-dimethyl-thiazol-2-ylamino)-ethyl]-carbamic acid tert-butyl ester
Quantity
2.71 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCNC=1SC(=C(N1)C)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
Ethyl acetate and 1N HCl were added
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted under basic conditions with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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